molecular formula C28H42ClN5O4S B14026855 (2S,4R)-1-((S)-2-(5-Aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride

(2S,4R)-1-((S)-2-(5-Aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B14026855
M. Wt: 580.2 g/mol
InChI Key: CTVJSWYMXREHGW-IBBKEZFESA-N
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Description

(2S,4R)-1-((S)-2-(5-Aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.

Properties

Molecular Formula

C28H42ClN5O4S

Molecular Weight

580.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C28H41N5O4S.ClH/c1-17(19-9-11-20(12-10-19)24-18(2)30-16-38-24)31-26(36)22-14-21(34)15-33(22)27(37)25(28(3,4)5)32-23(35)8-6-7-13-29;/h9-12,16-17,21-22,25,34H,6-8,13-15,29H2,1-5H3,(H,31,36)(H,32,35);1H/t17-,21+,22-,25+;/m0./s1

InChI Key

CTVJSWYMXREHGW-IBBKEZFESA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-((S)-2-(5-Aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the preparation of the pyrrolidine core, followed by the introduction of the hydroxy and carboxamide groups. The final steps involve the addition of the aminopentanamido and dimethylbutanoyl groups, followed by the hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-(5-Aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

    Chemistry: As a complex molecule, it can be used to study stereochemistry, reaction mechanisms, and synthetic methodologies.

    Biology: Its biological activity can be investigated to understand its interactions with biological molecules and pathways.

    Medicine: It may have potential as a therapeutic agent, depending on its biological activity and mechanism of action.

    Industry: It could be used as a building block for the synthesis of other complex molecules or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((S)-2-(5-Aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

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